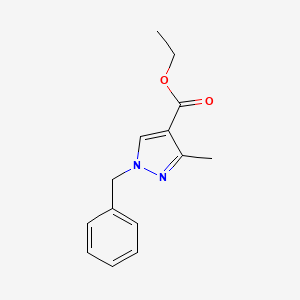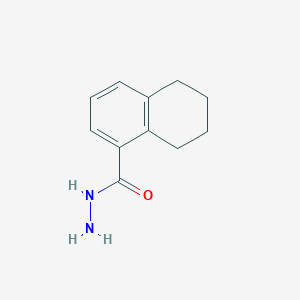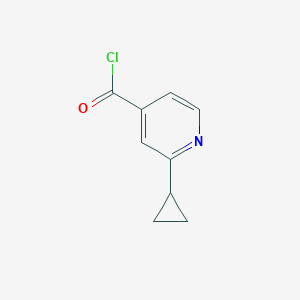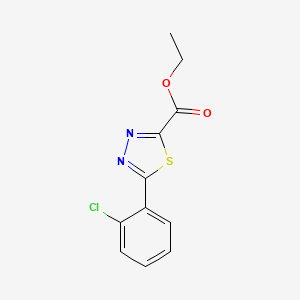
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate
Overview
Description
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a chloro group at the 2-position and a methoxyphenyl group at the 6-position of the nicotinate structure
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins or enzymes in the body that the compound binds to, initiating a biological effect. The role of these targets can vary widely, from receptors involved in cellular signaling to enzymes catalyzing biochemical reactions .
Mode of Action
The compound interacts with its targets, often by binding to a specific site on the target molecule. This can inhibit the target’s normal function, alter its shape, or change its behavior in some way. The exact changes depend on the nature of the compound and the target .
Biochemical Pathways
The compound can affect various biochemical pathways, depending on its targets. This could involve inhibiting a key enzyme in a metabolic pathway, or activating a signaling pathway that leads to changes in gene expression .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s chemical structure, formulation, route of administration, and dosage can all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action can be diverse, ranging from changes in cell behavior and function to alterations in the levels of certain biomolecules in the body .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate typically involves the esterification of 2-chloro-6-(4-methoxyphenyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid, are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are commonly employed reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-6-(4-methoxyphenyl)nicotinate, 2-thio-6-(4-methoxyphenyl)nicotinate, etc.
Oxidation: Products include 2-chloro-6-(4-hydroxyphenyl)nicotinate, 2-chloro-6-(4-formylphenyl)nicotinate, etc.
Reduction: Products include this compound alcohol.
Scientific Research Applications
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Comparison with Similar Compounds
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate can be compared with other similar compounds, such as:
Ethyl 2-chloro-6-(4-hydroxyphenyl)nicotinate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
Ethyl 2-amino-6-(4-methoxyphenyl)nicotinate:
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate: Similar structure with a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
This compound is unique due to the presence of both chloro and methoxy groups, which confer specific chemical and biological properties that are distinct from those of its analogs.
Properties
IUPAC Name |
ethyl 2-chloro-6-(4-methoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-3-20-15(18)12-8-9-13(17-14(12)16)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURVYCRJFJQGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















